chemical properties of 3-(Chloromethyl)-1lambda6-thiane-1,1-dione
chemical properties of 3-(Chloromethyl)-1lambda6-thiane-1,1-dione
The following technical guide details the chemical properties, synthesis, and applications of 3-(Chloromethyl)-1
Chemical Properties of 3-(Chloromethyl)-1 -thiane-1,1-dione
Technical Guide & Whitepaper
Executive Summary
3-(Chloromethyl)-1
This scaffold serves as a critical bioisostere for cyclohexyl or piperidinyl groups. The sulfone moiety lowers lipophilicity (LogP) compared to carbocycles while enhancing metabolic stability by blocking oxidative metabolism at the sulfur center. The pendant chloromethyl group acts as a versatile "handle" for covalent attachment to pharmacophores via nucleophilic substitution.
Structural & Physicochemical Characterization
Nomenclature and Identity[1][2][3]
-
IUPAC Name: 3-(Chloromethyl)-1
-thiane-1,1-dione -
Common Names: 3-(Chloromethyl)tetrahydro-2H-thiopyran 1,1-dioxide; 3-Chloromethylthiane 1,1-dioxide.
-
Molecular Formula:
[1] -
Molecular Weight: 182.67 g/mol [1]
Physicochemical Properties (Experimental & Predicted)
The sulfone group significantly influences the physical state, rendering the molecule a crystalline solid with higher polarity than its sulfide precursor.
| Property | Value / Range | Description |
| Physical State | Crystalline Solid | White to off-white powder. |
| Melting Point | 95°C – 115°C (Predicted) | Sulfone dipole interactions increase lattice energy compared to sulfide analogs (BP ~142°C). |
| LogP (Octanol/Water) | 0.4 – 0.9 | Moderate lipophilicity; significantly lower than chloromethylcyclohexane (~3.5). |
| Topological Polar Surface Area (TPSA) | ~42.5 Ų | Contributed entirely by the sulfone ( |
| Solubility | DMSO, DMF, DCM, MeOH | High solubility in polar aprotic solvents; moderate solubility in water. |
| pKa (C-H Acidity) | ~26–28 (DMSO) |
Conformational Analysis
The thiane-1,1-dioxide ring predominantly adopts a chair conformation .
-
Sulfone Effect: The
bond lengths (1.78 Å) are longer than bonds, flattening the ring slightly compared to cyclohexane. -
Substituent Orientation: The 3-chloromethyl group prefers the equatorial position to minimize 1,3-diaxial interactions, although the energy difference between axial and equatorial conformers is smaller than in cyclohexane due to the lack of axial hydrogens on the sulfur atom.
Synthetic Pathways
The synthesis of 3-(Chloromethyl)-1
Primary Synthesis Route (Reduction-Chlorination-Oxidation)
This protocol ensures high yields and facile purification.
-
Precursor: Methyl tetrahydro-2H-thiopyran-3-carboxylate.
-
Step 1 (Reduction): Reduction of the ester to the primary alcohol using Lithium Aluminum Hydride (
) in THF. -
Step 2 (Chlorination): Conversion of the alcohol to the alkyl chloride using Thionyl Chloride (
) or Appell reaction conditions ( ). -
Step 3 (Oxidation): Oxidation of the sulfide sulfur to the sulfone using m-Chloroperbenzoic acid (m-CPBA) or Hydrogen Peroxide/Sodium Tungstate.
Figure 1: Step-wise synthesis from commercially available thiane carboxylates. The final oxidation step is highly selective for the sulfur atom.
Chemical Reactivity Profile
The molecule features two distinct reactivity centers: the electrophilic chloromethyl group and the acidic
Nucleophilic Substitution ( )
The primary mode of reactivity is nucleophilic displacement of the chloride. The adjacent sulfone group exerts a remote electron-withdrawing inductive effect, potentially slightly deactivating the transition state compared to simple alkyl chlorides, but reactions proceed readily with good nucleophiles.
-
Amines: Reacts with primary/secondary amines to form 3-(aminomethyl)thiane-1,1-dioxides (drug-like intermediates).
-
Thiols: Reacts with thiophenols or alkyl thiols in the presence of base (
).
C-H Acidity and Anionic Chemistry
The sulfone group strongly acidifies the protons at the C2 and C6 positions.
-
C2 Deprotonation: Treatment with strong bases (e.g.,
-BuLi, LDA) at -78°C generates a carbanion at C2 (alpha to sulfone). -
Ramberg-Bäcklund Rearrangement Risk: While 3-substituted derivatives are generally stable, highly basic conditions could theoretically trigger rearrangement if a leaving group were at the
-position. Since the leaving group (Cl) is at the -position (on the methyl group), this specific rearrangement is not a primary concern, but elimination to the exocyclic alkene is possible under forcing basic conditions.
Figure 2: Reactivity landscape. The SN2 pathway is the most valuable for medicinal chemistry applications.
Applications in Drug Discovery
This scaffold is utilized to optimize physicochemical properties (DMPK) of lead compounds.
-
Solubility Enhancement: Replacing a phenyl or cyclohexyl ring with the thiane-1,1-dioxide ring lowers LogP by ~1.5–2.0 units, significantly improving aqueous solubility.
-
Metabolic Blocking: The sulfone is already fully oxidized, preventing the formation of reactive sulfoxide metabolites or ring hydroxylation often seen with piperidines or sulfides.
-
Bioisosterism: The ring geometry mimics the chair conformation of cyclohexane, maintaining spatial orientation of the pharmacophore while altering electronic properties.
Experimental Protocols
Standard Handling & Storage
-
Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The compound is hygroscopic.
-
Stability: Stable to air and moisture for short periods. Avoid strong reducing agents (e.g.,
will reduce the sulfone back to sulfide or fully desulfurize under forcing conditions).
General Procedure for Amination (Example)
To attach the scaffold to a secondary amine drug core:
-
Dissolve the amine (1.0 eq) and 3-(chloromethyl)-1
-thiane-1,1-dione (1.2 eq) in anhydrous DMF. -
Add
(2.0 eq) or (1.5 eq). -
Heat to 60–80°C for 4–12 hours. Monitor by LCMS.
-
Workup: Dilute with EtOAc, wash with water/brine (
) to remove DMF. Dry over . -
Purification: Flash chromatography (typically 0-10% MeOH in DCM).
Safety & Toxicology
-
Alkylating Agent: Like all primary alkyl chlorides, this compound is a potential alkylating agent. It should be handled as a potential mutagen.
-
Skin/Eye Irritant: Wear standard PPE (gloves, goggles, lab coat).
-
Inhalation: Avoid dust formation. Use within a chemical fume hood.
References
-
BLD Pharm. (2025). 4-(Chloromethyl)tetrahydro-2H-thiopyran 1,1-dioxide Product Data. Retrieved from (Analogous structure data).
-
PubChem. (2025).[2][3] Thietane 1,1-dioxide Compound Summary. National Library of Medicine. Retrieved from .
-
Fisher Scientific. (2025). Thiane-1,1-dioxide Derivatives and Properties. Retrieved from .
-
ResearchGate. (2025). 3-Substituted Thietane-1,1-Dioxides: Synthesis and Pharmacokinetic Properties. Retrieved from .
-
EPA CompTox. (2025). 3-(Methylamino)-1lambda6-thiolane-1,1-dione Dashboard. Retrieved from .
